Cas no 52213-27-1 (3-Epicorosolic acid)
3-Epicorosolic acid Chemical and Physical Properties
Names and Identifiers
-
- Pygenic acid A
- (2alpha,3alpha)-2,3-Dihydroxy-urs-12-en-28-oic acid
- 3-Epicorosolic acid
- PYGENIC ACID A(P)
- PYGENIC ACID A(P) PrintBack
- [ "2", "3-Dihydroxyurs-12-en-28-oic acid" ]
- 52213-27-1
- Pygenic acid A b
- HY-N1823
- 3-Epicorosolic acid; 3-epi-Corosolic acid
- SCHEMBL4962201
- CS-0017677
- AKOS040761090
- FS-9963
- (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
- CCA21327
- Q63408642
- CHEMBL237535
- BCP13259
- B0005-399068
- A)-2,3-Dihydroxyurs-12-en-28-oic acid
- A-Hydroxyursolic acid
- A,3
- SCHEMBL13632111
- Colosolic acid; Corsolic acid; Glucosol
- FT-0776970
- Corosolic acid
- Glucosol
- 2α3α-Dihydroxy-urs-12-en-28-oic acid
- ConMedNP.2456
- Corsolic acid
- Colosic acid
- 2?-Hydroxyursolic acid
- Urs-12-en-28-oic acid, 2,3-dihydroxy-, (2alpha,3beta)-
- 2alpha-Hydroxyursolic acid
- 2
- (2
-
- Inchi: 1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24-,27+,28-,29-,30+/m1/s1
- InChI Key: HFGSQOYIOKBQOW-RFMFWNHYSA-N
- SMILES: O[C@@H]1[C@@H](C[C@@]2(C)[C@H](C1(C)C)CC[C@@]1(C)[C@]3(C)CC[C@@]4(C(=O)O)CC[C@@H](C)[C@H](C)[C@H]4C3=CC[C@@H]12)O
Computed Properties
- Exact Mass: 472.35500
- Monoisotopic Mass: 472.35526001 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 34
- Rotatable Bond Count: 1
- Complexity: 908
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 472.7
- XLogP3: 6.4
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Boiling Point: 573.3±50.0 °C at 760 mmHg
- Flash Point: 314.6±26.6 °C
- PSA: 77.76000
- LogP: 6.06030
- Vapor Pressure: 0.0±3.6 mmHg at 25°C
3-Epicorosolic acid Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
3-Epicorosolic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E51890-5mg |
Pygenic acid A |
52213-27-1 | ,HPLC≥96.0% | 5mg |
¥5280.0 | 2023-09-08 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP3056-20mg |
3-Epicorosolic acid |
52213-27-1 | ≥98% | 20mg |
¥9000元 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2928-1 mg |
3-Epicorosolic acid |
52213-27-1 | 1mg |
¥2035.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN2928-5 mg |
Pygenic acid A |
52213-27-1 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| TargetMol Chemicals | TN2928-1 mL * 10 mM (in DMSO) |
Pygenic acid A |
52213-27-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN2928-5mg |
Pygenic acid A |
52213-27-1 | 5mg |
¥ 10500 | 2024-07-19 | ||
| A2B Chem LLC | AG28039-1mg |
3-Epicorosolic acid |
52213-27-1 | 1mg |
$599.00 | 2024-04-19 | ||
| A2B Chem LLC | AG28039-5mg |
3-Epicorosolic acid |
52213-27-1 | 5mg |
$660.00 | 2024-04-19 | ||
| TargetMol Chemicals | TN2928-1 ml * 10 mm |
Pygenic acid A |
52213-27-1 | 1 ml * 10 mm |
¥ 12450 | 2024-07-19 | ||
| MedChemExpress | HY-N1823-1mg |
Pygenic acid A |
52213-27-1 | 1mg |
¥3152 | 2025-04-16 |
3-Epicorosolic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-Epicorosolic acid
3-Epicorosolic Acid (CAS No. 52213-27-1): A Comprehensive Overview
3-Epicorosolic acid (CAS No. 52213-27-1) is a naturally occurring triterpenoid compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its diverse biological activities and potential therapeutic applications. This compound is primarily isolated from plants of the Ilex genus, particularly Ilex latifolia and Ilex cornuta. The unique chemical structure and biological properties of 3-epicorosolic acid have made it a subject of extensive research, leading to a deeper understanding of its mechanisms of action and potential uses in various medical conditions.
The chemical structure of 3-epicorosolic acid is characterized by a triterpenoid skeleton with specific functional groups that contribute to its biological activities. The compound is a derivative of ursolic acid, another well-known triterpenoid with a wide range of pharmacological effects. The presence of these functional groups allows 3-epicorosolic acid to interact with various biological targets, including enzymes, receptors, and signaling pathways, thereby modulating cellular processes and physiological functions.
In recent years, numerous studies have explored the pharmacological properties of 3-epicorosolic acid. One of the most significant areas of research has been its anti-inflammatory effects. Studies have shown that 3-epicorosolic acid can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both in vitro and in vivo models. This anti-inflammatory activity is attributed to its ability to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. The potential use of 3-epicorosolic acid as an anti-inflammatory agent has been highlighted in several preclinical studies, suggesting its therapeutic potential in inflammatory diseases such as arthritis and colitis.
Beyond its anti-inflammatory properties, 3-epicorosolic acid has also demonstrated promising antitumor activities. Research has shown that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism behind this antitumor effect involves the modulation of multiple signaling pathways, such as the PI3K/Akt pathway and the MAPK pathway. By inhibiting these pathways, 3-epicorosolic acid can disrupt cell proliferation and survival, leading to cancer cell death. These findings have opened up new avenues for the development of novel anticancer drugs based on this compound.
In addition to its anti-inflammatory and antitumor properties, 3-epicorosolic acid has been investigated for its potential neuroprotective effects. Studies have shown that it can protect neurons from oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant defenses. This neuroprotective activity has been observed in both in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability of 3-epicorosolic acid to mitigate oxidative stress and inflammation makes it a promising candidate for the prevention and treatment of neurodegenerative disorders.
The cardiovascular benefits of 3-epicorosolic acid have also been explored. Research has demonstrated that it can improve cardiovascular health by reducing blood pressure, lowering cholesterol levels, and enhancing endothelial function. These effects are attributed to its ability to modulate lipid metabolism and reduce oxidative stress in vascular tissues. The potential use of 3-epicorosolic acid as a cardioprotective agent has been supported by several preclinical studies, suggesting its therapeutic potential in cardiovascular diseases such as hypertension and atherosclerosis.
The safety profile of 3-epicorosolic acid is another important aspect that has been extensively studied. Preclinical studies have shown that it exhibits low toxicity at therapeutic doses, making it a suitable candidate for further clinical development. However, more comprehensive toxicological evaluations are needed to fully understand its safety profile in humans. Ongoing research aims to optimize the formulation and delivery methods of 3-epicorosolic acid, ensuring maximum efficacy while minimizing potential side effects.
In conclusion, 3-Epicorosolic acid (CAS No. 52213-27-1) is a multifaceted compound with a wide range of biological activities and therapeutic potentials. Its anti-inflammatory, antitumor, neuroprotective, and cardioprotective properties make it an attractive candidate for the development of novel drugs targeting various medical conditions. Continued research into the mechanisms of action and clinical applications of 3-epicorosolic acid will undoubtedly lead to new breakthroughs in the field of medicinal chemistry and pharmacology.
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